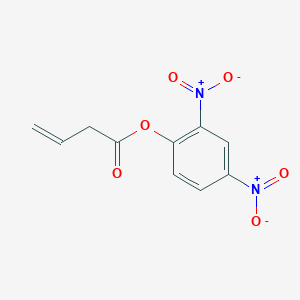
2,4-Dinitrophenyl but-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenyl but-3-enoate is an organic compound that belongs to the class of dinitrophenyl esters It is characterized by the presence of two nitro groups attached to a phenyl ring and an ester linkage to a but-3-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl but-3-enoate typically involves the esterification of 2,4-dinitrophenol with but-3-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2,4-Dinitrophenyl but-3-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and but-3-enoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 2,4-Diaminophenyl but-3-enoate.
Hydrolysis: 2,4-Dinitrophenol and but-3-enoic acid.
科学的研究の応用
2,4-Dinitrophenyl but-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a probe for studying metabolic pathways.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2,4-Dinitrophenyl but-3-enoate involves its interaction with biological molecules through its reactive nitro groups and ester linkage. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may disrupt cellular processes by modifying proteins and enzymes, leading to altered metabolic pathways.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ester linkage.
2,4-Dinitroanisole: Contains methoxy group instead of the ester linkage.
2,4-Dinitrobenzoic acid: Has a carboxylic acid group instead of the ester linkage.
Uniqueness
2,4-Dinitrophenyl but-3-enoate is unique due to its ester linkage, which imparts different reactivity and properties compared to other dinitrophenyl compounds. This makes it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
69817-88-5 |
|---|---|
分子式 |
C10H8N2O6 |
分子量 |
252.18 g/mol |
IUPAC名 |
(2,4-dinitrophenyl) but-3-enoate |
InChI |
InChI=1S/C10H8N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h2,4-6H,1,3H2 |
InChIキー |
NXBXXEWDDRBDSJ-UHFFFAOYSA-N |
正規SMILES |
C=CCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


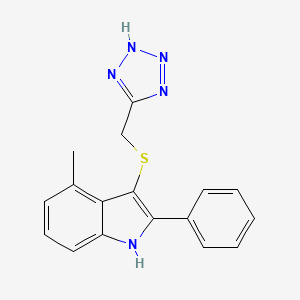
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
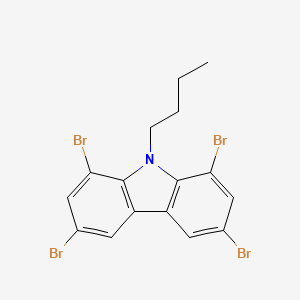
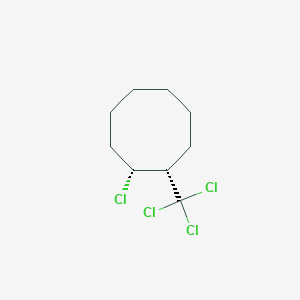
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
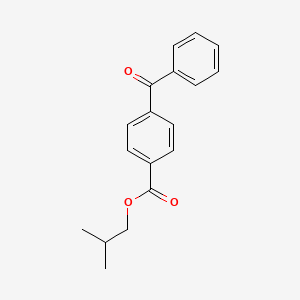
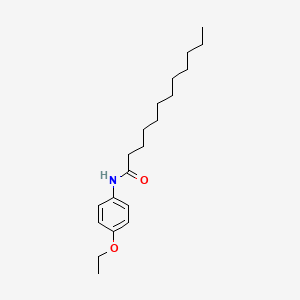
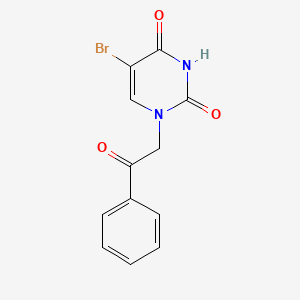
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


